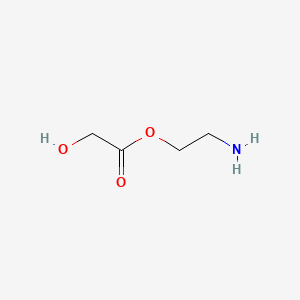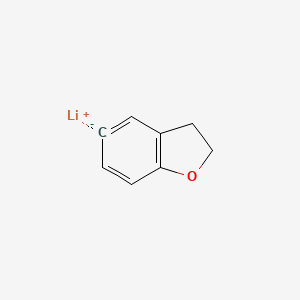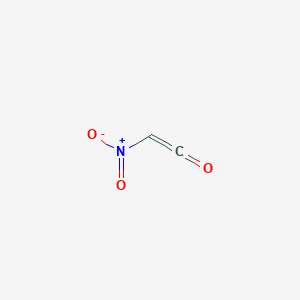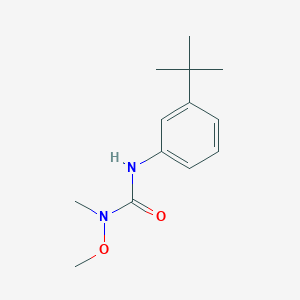
Acetic acid, hydroxy-, 2-aminoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid, hydroxy-, 2-aminoethyl ester can be synthesized through the esterification of acetic acid and ethanolamine. The reaction typically involves heating acetic acid and ethanolamine in the presence of a mineral acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, hydroxy-, 2-aminoethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and ethanolamine.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Acetic acid and ethanolamine.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, hydroxy-, 2-aminoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and as a solvent in chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid, hydroxy-, 2-aminoethyl ester involves its interaction with specific molecular targets and pathways. Upon hydrolysis, it releases acetic acid and ethanolamine, which can participate in various biochemical reactions. Ethanolamine, for instance, is a precursor to important biomolecules such as phospholipids, which are essential components of cell membranes .
Comparación Con Compuestos Similares
Acetic acid, hydroxy-, 2-aminoethyl ester can be compared with other similar compounds, such as:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biochemical research, and potential therapeutic applications.
Propiedades
Número CAS |
67674-52-6 |
|---|---|
Fórmula molecular |
C4H9NO3 |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
2-aminoethyl 2-hydroxyacetate |
InChI |
InChI=1S/C4H9NO3/c5-1-2-8-4(7)3-6/h6H,1-3,5H2 |
Clave InChI |
FPWNJWWLQAXJAA-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)



![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)



